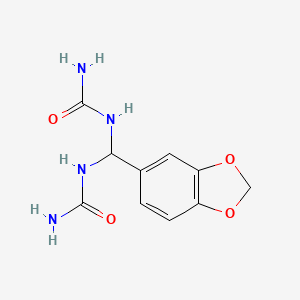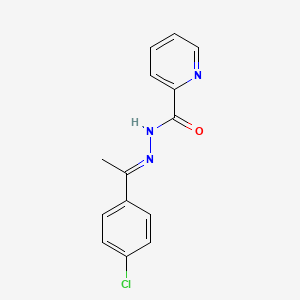
5-Bromo-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide is a complex organic compound with the molecular formula C15H13BrCl3N3O2S This compound is known for its unique structure, which includes a furan ring, a bromine atom, and a trichloromethyl group
Méthodes De Préparation
The synthesis of 5-Bromo-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the bromine atom: Bromination of the furan ring is carried out using bromine or a brominating agent under controlled conditions.
Attachment of the trichloromethyl group: The trichloromethyl group is introduced through a nucleophilic substitution reaction.
Formation of the thioureido group: The thioureido group is formed by reacting the intermediate compound with a suitable isothiocyanate derivative.
Final coupling reaction: The final compound is obtained by coupling the intermediate with 2-methoxyphenyl isothiocyanate under appropriate conditions.
Analyse Des Réactions Chimiques
5-Bromo-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom or the trichloromethyl group is replaced by other nucleophiles.
Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the breakdown of the thioureido group and formation of corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
5-Bromo-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Although not widely used in industry, the compound’s unique structure makes it a valuable tool for studying chemical reactions and developing new materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes and ultimately causing cell death. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
5-Bromo-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide can be compared with other similar compounds, such as:
5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide: This compound has a similar structure but lacks the methoxy group on the phenyl ring.
5-Bromo-N-(2,2,2-trichloro-1-(3-toluidinocarbothioyl)amino)ethyl)-2-furamide: This compound has a similar core structure but different substituents on the thioureido group.
5-Bromo-1,2,3-trichlorobenzene: Although not a direct analog, this compound shares some structural similarities and is used as an intermediate in the synthesis of other organic molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
303062-26-2 |
|---|---|
Formule moléculaire |
C15H13BrCl3N3O3S |
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
5-bromo-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H13BrCl3N3O3S/c1-24-9-5-3-2-4-8(9)20-14(26)22-13(15(17,18)19)21-12(23)10-6-7-11(16)25-10/h2-7,13H,1H3,(H,21,23)(H2,20,22,26) |
Clé InChI |
UHGDYZANJVLBSV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11980063.png)
![ethyl (2E)-2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980067.png)
![2-{(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-(3-methylphenyl)acetamide](/img/structure/B11980068.png)
![(2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide](/img/structure/B11980072.png)

![Allyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11980094.png)
![Ethyl 2-[2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11980113.png)
![3-bromo-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11980119.png)
![(4-Bromophenyl)[2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11980125.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980131.png)
![(5E)-3-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980136.png)
